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Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for DL-
Methioninol (2-amino-4-(methylthio)butan-1-ol), a chiral amino alcohol derived from the

essential amino acid DL-methionine. Tailored for researchers, scientists, and professionals in

drug development, this document synthesizes predictive data and established principles of

spectroscopic interpretation to serve as a key reference for compound verification and quality

control. We will explore the characteristic signatures of DL-Methioninol in Nuclear Magnetic

Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each

section includes a detailed interpretation of the expected spectral features, causality behind the

data, and standardized protocols for data acquisition, ensuring a framework of scientific

integrity and experimental reproducibility.

Introduction to DL-Methioninol: Structure and
Analysis
DL-Methioninol is the reduced alcohol analog of DL-methionine, where the carboxylic acid

functional group is replaced by a primary alcohol. This structural modification significantly alters

its chemical properties and, consequently, its spectroscopic signature. With a molecular

formula of C₅H₁₃NOS and a molecular weight of 135.23 g/mol , its structure contains a primary

amine, a primary alcohol, and a thioether side chain, making it a versatile chiral building block

in pharmaceutical and chemical synthesis.[1][2]
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The unambiguous structural confirmation of DL-Methioninol is paramount for its application in

regulated industries. Spectroscopic techniques provide a non-destructive and highly specific

fingerprint of the molecule's structure.

NMR Spectroscopy elucidates the carbon-hydrogen framework, providing information on the

connectivity and chemical environment of each atom.

IR Spectroscopy identifies the key functional groups present, confirming the conversion of

the carboxylic acid to an alcohol.

Mass Spectrometry determines the molecular weight and provides insight into the molecule's

fragmentation pattern, further corroborating its structure.

This guide will detail the expected data from each of these techniques, providing a

comprehensive spectroscopic profile of DL-Methioninol.

Caption: Chemical Structure of DL-Methioninol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of

an organic compound in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the

complete assignment of the hydrogen and carbon skeletons.

¹H NMR Spectroscopy: Interpretation
The ¹H NMR spectrum provides a map of the different chemical environments of protons in the

molecule. For DL-Methioninol, we expect five distinct signals, plus exchangeable protons from

the amine and alcohol groups. The chirality at the C2 position renders the adjacent methylene

protons (at C1 and C3) diastereotopic, meaning they are chemically non-equivalent and should

appear as distinct signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for DL-Methioninol
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Assigned Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-5 (S-CH₃) ~2.10 Singlet (s) 3H

H-3 (-CH₂-S) ~2.55 Triplet (t) 2H

H-4 (-S-CH₂-) ~1.70 - 1.90 Multiplet (m) 2H

H-2 (-CH(NH₂)-) ~3.10 Multiplet (m) 1H

H-1 (-CH₂-OH) ~3.45 and ~3.65
Doublet of doublets

(dd)
2H

-NH₂ Variable (Broad) Singlet (s) 2H

-OH Variable (Broad) Singlet (s) 1H

Causality of Assignments:

S-CH₃ (H-5): The singlet at ~2.10 ppm is highly characteristic of a methyl group attached to a

sulfur atom. Its integration of 3H confirms this assignment.

-CH₂-S (H-3): These protons are adjacent to the sulfur atom, resulting in a downfield shift to

~2.55 ppm. They are coupled to the H-4 protons, leading to a triplet.

-CH₂-CH₂-S (H-4): This methylene group is further from the electron-withdrawing sulfur and

is therefore more upfield. It is coupled to both H-3 and H-2, resulting in a complex multiplet.

CH(NH₂) (H-2): This methine proton is deshielded by both the amine and the hydroxymethyl

group, placing its signal around 3.10 ppm.

CH₂-OH (H-1): These protons are adjacent to the chiral center (C2) and are thus

diastereotopic. They will appear as two separate signals, each likely a doublet of doublets

due to geminal coupling and coupling to H-2. The adjacent oxygen atom shifts them

significantly downfield.

-NH₂ and -OH Protons: These protons are exchangeable and their chemical shift is highly

dependent on solvent, concentration, and temperature. They typically appear as broad

singlets and may not be observed if D₂O is used as the solvent due to H-D exchange.
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¹³C NMR Spectroscopy: Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For DL-
Methioninol, five signals are expected, corresponding to the five carbon atoms in the structure.

This spectrum is particularly useful for confirming the reduction of the carboxylic acid to an

alcohol.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for DL-Methioninol

Assigned Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C-5 (CH₃-S) ~15
Typical for a methyl group

attached to sulfur.

C-3 (-CH₂-S) ~30
Aliphatic carbon adjacent to

sulfur.

C-4 (-S-CH₂-) ~35 Aliphatic carbon in the chain.

C-2 (-CH(NH₂)-) ~55
Carbon attached to the amine

group.

C-1 (-CH₂-OH) ~65
Carbon attached to the

hydroxyl group.

Key Interpretive Insight: The most critical feature of this spectrum, when compared to that of

DL-methionine, is the absence of a signal in the ~175 ppm region (characteristic of a carboxylic

acid carbon) and the appearance of a new signal in the ~65 ppm region, which is definitive for

the primary alcohol carbon (C-1). This single observation provides conclusive evidence of the

successful chemical transformation.

Experimental Protocol for NMR Data Acquisition
A self-validating protocol is essential for ensuring the accuracy and reproducibility of NMR data.

Sample Preparation:

Accurately weigh approximately 10-20 mg of the DL-Methioninol sample.
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Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide

(D₂O) for observing exchangeable protons, or Chloroform-d (CDCl₃) if the sample is

soluble).

Add a small amount of an internal standard, such as DSS or TMS, for accurate chemical

shift referencing.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Data Acquisition:

Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Use a sufficient

number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will

be required due to the lower natural abundance of ¹³C.

Process the data using appropriate software (e.g., MestReNova, TopSpin), applying

Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shift axis using the internal standard.

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a

molecule. The IR spectrum of DL-Methioninol is distinguished by the strong absorptions

corresponding to its alcohol and amine groups.

Interpretation of Key Absorption Bands
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The key diagnostic feature is the presence of a strong O-H stretching band and the absence of

the characteristic C=O stretch of a carboxylic acid.

Table 3: Characteristic IR Absorption Bands for DL-Methioninol

Wavenumber
(cm⁻¹)

Functional Group Vibration Type Intensity

3400 - 3200 O-H and N-H Stretching Strong, Broad

2950 - 2850 C-H (sp³) Stretching Medium-Strong

1640 - 1550 N-H Bending (Scissoring) Medium

1470 - 1430 C-H Bending Medium

1050 - 1000 C-O Stretching Strong

Causality of Absorptions:

O-H and N-H Stretching: The region from 3400-3200 cm⁻¹ will be dominated by a broad,

strong band resulting from the overlapping stretching vibrations of the O-H (alcohol) and N-H

(amine) bonds. Hydrogen bonding contributes significantly to the broadening of this peak.

C-H Stretching: The sharp peaks between 2950 and 2850 cm⁻¹ are characteristic of

stretching vibrations from the sp³-hybridized C-H bonds in the butyl chain and methyl group.

N-H Bending: The absorption around 1600 cm⁻¹ is due to the scissoring (bending) motion of

the primary amine (-NH₂) group.

C-O Stretching: A strong, prominent peak in the fingerprint region, around 1050 cm⁻¹,

corresponds to the C-O single bond stretching of the primary alcohol. This band is a key

indicator of the alcohol functionality.

Experimental Protocol for IR (FTIR-ATR)
The Attenuated Total Reflectance (ATR) technique is a modern, simple method for acquiring IR

spectra of solid or liquid samples.
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Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean

by wiping it with a solvent-moistened cloth (e.g., isopropanol).

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

as it will be subtracted from the sample spectrum to remove interference from atmospheric

CO₂ and H₂O.

Sample Application: Place a small amount of the DL-Methioninol sample directly onto the

ATR crystal.

Pressure Application: Use the instrument's pressure arm to press the sample firmly against

the crystal, ensuring good contact.

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to

produce a high-quality spectrum.

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is

analyzed to identify the characteristic functional group frequencies.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural

information through the analysis of its fragmentation patterns. For a relatively small molecule

like DL-Methioninol, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Fragmentation Analysis (Predicted EI-MS)
Under EI conditions, the molecule is ionized to form a molecular ion (M⁺•), which then

undergoes fragmentation. The molecular ion peak for DL-Methioninol is expected at a mass-

to-charge ratio (m/z) of 135.

Molecular Ion (M⁺•): m/z = 135

Key Fragmentation Pathways:

Alpha-Cleavage: The most favorable cleavage for amino alcohols is the bond between C1

and C2. This results in the loss of a hydroxymethyl radical (•CH₂OH, 31 u), leading to a

stable iminium ion fragment.
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Fragment: [M - 31]⁺ at m/z 104 (often the base peak).

Loss of Side Chain: Cleavage of the C3-C4 bond can lead to the loss of the

methylthioethyl radical (•CH₂CH₂SCH₃, 75 u).

Fragment: [M - 75]⁺ at m/z 60.

McLafferty-type Rearrangement: While less common for this structure, rearrangements

can occur.

Visualization of Proposed Fragmentation

DL-Methioninol
[C₅H₁₃NOS]⁺•

m/z = 135

[C₄H₁₀NS]⁺
m/z = 104 (Base Peak)

  - •CH₂OH (31 u)
(Alpha-Cleavage)

[C₂H₆NO]⁺
m/z = 60

  - •C₃H₇S (75 u)
(Side-chain Cleavage)

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathway for DL-Methioninol.

Experimental Protocol for Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of DL-Methioninol (~1 mg/mL) in a suitable

solvent system, such as methanol or a water/acetonitrile mixture, often with a small amount

of formic acid (0.1%) to promote protonation ([M+H]⁺).

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at

a low flow rate (e.g., 5-10 µL/min).

Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, nebulizing

gas pressure, drying gas temperature) to achieve a stable ion spray.

Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary ion observed

should be the protonated molecule [M+H]⁺ at m/z 136. Tandem MS (MS/MS) can be

performed by isolating the m/z 136 ion and subjecting it to collision-induced dissociation

(CID) to generate fragment ions for further structural confirmation.
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Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and self-

validating system for the structural confirmation of DL-Methioninol. ¹³C NMR and IR

spectroscopy are particularly powerful in confirming the conversion of the parent amino acid's

carboxylic acid to the primary alcohol. ¹H NMR provides a detailed map of the proton

environment, while mass spectrometry confirms the molecular weight and key structural motifs

through fragmentation. The predictive data and standardized protocols outlined in this guide

serve as an authoritative reference for researchers, ensuring data integrity and facilitating the

confident use of DL-Methioninol in scientific applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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